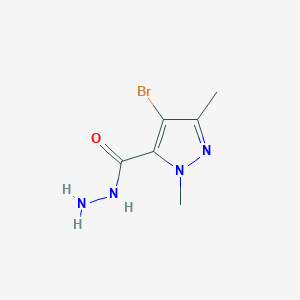
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid” is a pyrazole derivative . It is also known as “4-Bromo-1,3-dimethylpyrazole-5-carboxylic acid” and "4-Bromo-2,5-dimethyl-2H-pyrazole-3-carboxylic acid" .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A simple, highly efficient, 1,3-dipolar cycloaddition of diazo compounds and alkynyl bromides gives 3,5-diaryl-4-bromo-3H-pyrazoles or the isomerization products 3,5-diaryl-4-bromo-1H-pyrazoles in good yields .Molecular Structure Analysis
The molecular structure of “4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid” can be represented by the SMILES stringCc1nn(C)cc1Br . Chemical Reactions Analysis
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . 4-Bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid” include a molecular weight of 219.04 , a form of powder, a melting point of 237-242 °C , and a density of 1.487 g/mL at 25 °C .Scientific Research Applications
Pharmaceutical Research
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide: is a valuable compound in pharmaceutical research due to its structural similarity to various biologically active pyrazole derivatives . It can be used as a precursor in the synthesis of potential pharmacological agents, including inhibitors that target specific enzymes or receptors within the body.
Agriculture
In the agricultural sector, this compound may serve as a chemical starting point for developing new herbicides. Its pyrazole core structure is known to exhibit herbicidal properties, which can be harnessed to control weed growth in crops .
Material Science
The compound’s reactivity with other chemicals makes it a candidate for creating new materials. For instance, it could be used to synthesize novel polymers or coatings with specific desired properties, such as increased durability or resistance to environmental factors .
Environmental Science
Research into environmental contaminants often involves pyrazole derivatives due to their presence in various industrial byproducts. “4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide” could be used to study degradation processes or to develop methods for the detection and removal of such compounds from the environment .
Analytical Chemistry
This compound can be utilized as a standard or reagent in analytical chemistry to calibrate instruments or develop new analytical methods. Its well-defined structure and properties make it suitable for use in spectroscopy, chromatography, and other analytical techniques .
Biochemistry
In biochemistry, the compound’s interactions with biological molecules can be studied to understand cellular processes. It may also be used in the design of experiments to probe the function of enzymes or other proteins within the cell .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
4-bromo-2,5-dimethylpyrazole-3-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN4O/c1-3-4(7)5(6(12)9-8)11(2)10-3/h8H2,1-2H3,(H,9,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMSUDWSZAVRKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)C(=O)NN)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1,3-dimethyl-1H-pyrazole-5-carbohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1268359.png)




![4-[3-(4-Aminophenoxy)propoxy]aniline](/img/structure/B1268366.png)







